molecular formula C7H3BrClF3O B1271469 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene CAS No. 468075-00-5

2-Bromo-1-chloro-4-(trifluoromethoxy)benzene

Cat. No. B1271469
Key on ui cas rn: 468075-00-5
M. Wt: 275.45 g/mol
InChI Key: LTBFNTUNLKPFPI-UHFFFAOYSA-N
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Patent
US06555552B2

Procedure details

To anhydrous copper(II)chloride (6.3 g, 47 mmol) in acetonitrile (100 mL) was added tert-butyl nitrite (6.85 mL, 58 mmol), followed dropwise by a solution of 2-bromo-4-(trifluoromethoxy)aniline (10 g, 39 mmol) in acetonitrile (15 mL). The solution was stirred at ambient temperature for 1 hour then poured into hydrochloric acid (250 mL, 2M). The suspension formed was extracted with diethyl ether (2×250 mL) and the extracts were dried (MgSO4). Concentration yielded the title compound as an oil (7.82 g, 28 mmol).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
6.85 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
6.3 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
N(OC(C)(C)C)=O.[Br:8][C:9]1[CH:15]=[C:14]([O:16][C:17]([F:20])([F:19])[F:18])[CH:13]=[CH:12][C:10]=1N.[ClH:21]>C(#N)C.[Cu](Cl)Cl>[Br:8][C:9]1[CH:15]=[C:14]([O:16][C:17]([F:20])([F:19])[F:18])[CH:13]=[CH:12][C:10]=1[Cl:21]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=C(N)C=CC(=C1)OC(F)(F)F
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
6.85 mL
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
6.3 g
Type
catalyst
Smiles
[Cu](Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The suspension formed
EXTRACTION
Type
EXTRACTION
Details
was extracted with diethyl ether (2×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
Concentration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)OC(F)(F)F)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 28 mmol
AMOUNT: MASS 7.82 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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